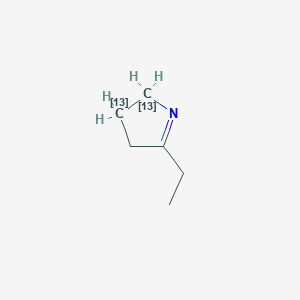

5-Ethyl-3,4-dihydro-2H-pyrrole-13C2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethyl-(2,3-13C2)3,4-dihydro-2H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N/c1-2-6-4-3-5-7-6/h2-5H2,1H3/i3+1,5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEPINLVYDXPOSN-ZIEKVONGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=N[13CH2][13CH2]C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Pyrroline Ring Systems in Organic Chemistry

The pyrroline (B1223166) ring, a five-membered nitrogen-containing heterocycle, is a fundamental structural motif in organic chemistry. Its prevalence in numerous natural products and its versatility as a synthetic intermediate underscore its importance. nih.govmdpi.com Pyrrolidine (B122466), the saturated analog of pyrrole (B145914), is found in various natural alkaloids like nicotine (B1678760) and hygrine. chemicalbook.com The pyrrole ring itself is a core component of essential biological molecules such as heme, chlorophyll (B73375), and vitamin B12. mdpi.comresearchgate.net

The diverse biological activities exhibited by pyrrole and its derivatives, including antibacterial, anti-inflammatory, and antitumor properties, have made them attractive targets for medicinal chemists. mdpi.com The synthesis of substituted pyrroles is a significant area of research, with numerous methods developed to access this important heterocyclic system. researchgate.netacs.org The Paal-Knorr reaction, for instance, provides a classic method for pyrrole synthesis from 1,4-dicarbonyl compounds. researchgate.net The structural flexibility and the ability to form various derivatives make the pyrroline scaffold a valuable building block in the design of novel bioactive compounds. nih.govchemicalbook.com

The Role of Isotopic Labeling ¹³c in Mechanistic and Synthetic Studies of Heterocycles

Isotopic labeling, particularly with the stable isotope carbon-13 (¹³C), is a powerful technique for elucidating reaction mechanisms and tracking metabolic pathways of heterocyclic compounds. bohrium.comnih.gov The incorporation of ¹³C atoms at specific positions within a molecule allows researchers to follow the transformation of these atoms through complex reaction sequences. nih.govresearchgate.net This is particularly valuable in studying the biosynthesis of natural products, where intricate enzymatic reactions are involved. nih.gov

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are central to studies involving isotopically labeled compounds. nih.govnih.gov ¹³C NMR spectroscopy can directly probe the labeled carbon atoms, providing detailed information about their chemical environment and connectivity. bath.ac.uk This enables the unambiguous determination of molecular structures and the elucidation of reaction intermediates. nih.gov Similarly, mass spectrometry can differentiate between labeled and unlabeled fragments, helping to map out metabolic pathways and identify labile positions in a molecule. nih.gov The use of ¹³C-labeled compounds avoids the need for lengthy de novo syntheses for each isotopologue, facilitating studies in mechanism elucidation and in vivo metabolomics. escholarship.org

Overview of Research Trajectories for 5 Ethyl 3,4 Dihydro 2h Pyrrole and Its Isotope Enriched Derivatives

Strategies for Carbon-13 Enrichment in Pyrroline Ring Systems

The strategic incorporation of ¹³C atoms into the pyrroline framework requires careful planning and execution, starting from the synthesis of isotopically enriched precursors.

The synthesis of ¹³C-labeled pyrroline systems often begins with commercially available or synthetically prepared small molecules enriched with carbon-13. For instance, [1,2-¹³C₂]acetic acid or [¹³C₂]acetone can serve as foundational building blocks. These precursors can be elaborated through a series of chemical transformations to construct the carbon backbone of the target pyrroline.

A notable example involves the synthesis of ¹³C-labeled 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), a related nitrone spin trap. In one approach, per-deuterated acetone-¹³C₂ was reduced to isopropanol-¹³C₂. This was followed by bromination, conversion to 2-nitropropane, and subsequent alkylation and reduction steps to yield the desired cyclic nitrone. nih.gov This multi-step process highlights the synthetic challenges in maintaining isotopic enrichment throughout a reaction sequence.

Another strategy for creating ¹³C-labeled precursors focuses on generating α-ketoacids, which are vital for studying amino acid metabolism. A synthetic route to an isoleucine precursor with a ¹³C-methylene group was developed starting from tert-butyl bromoacetate. This involved the formation of a phosphorous ylide and subsequent methylation using ¹³C-iodomethane. nih.gov Such precursors are crucial for investigating protein side-chain interactions and dynamics. nih.gov

| Labeled Precursor | Starting Material | Key Reagents | Application |

| Isopropanol-¹³C₂ | Acetone-¹³C₂ | Pd/C, D₂ | Synthesis of ¹³C-labeled DMPO nih.gov |

| Isoleucine γ₁-¹³CH₂/δ-CD₃ | tert-butyl bromoacetate | ¹³C-iodomethane | Protein side-chain dynamic studies nih.gov |

This table illustrates examples of ¹³C-labeled precursors and their synthetic origins.

Biocatalysis offers a powerful alternative to traditional chemical synthesis for producing enantiomerically pure, isotopically labeled compounds. Enzymes can catalyze reactions with high stereoselectivity, which is often difficult to achieve through conventional chemical methods. While specific enzymatic routes for 5-Ethyl-3,4-dihydro-2H-pyrrole-¹³C₂ are not extensively documented, the principles of biocatalytic synthesis of chiral ¹³C-labeled precursors are well-established. For example, enzymes can be employed in the synthesis of labeled amino acids or their precursors, which can then be chemically converted into pyrroline structures. The use of enzymes in combination with ¹³C-labeled substrates allows for the creation of complex chiral molecules with precise isotopic labeling patterns.

Targeted Synthesis of 5-Ethyl-3,4-dihydro-2H-pyrrole-¹³C₂

The construction of the pyrroline ring itself is the final and critical stage of the synthesis. This typically involves a cyclization reaction that brings together the previously synthesized ¹³C-labeled building blocks.

The formation of the 5-Ethyl-3,4-dihydro-2H-pyrrole ring from ¹³C-labeled precursors can be achieved through various cyclization strategies. These methods are designed to efficiently form the five-membered heterocyclic ring while preserving the isotopic labels.

The Knorr pyrrole synthesis and its variations are classic methods for constructing pyrrole and pyrroline rings. wikipedia.orgthermofisher.com In the context of synthesizing 5-Ethyl-3,4-dihydro-2H-pyrrole-¹³C₂, a Knorr-type approach would involve the condensation of a ¹³C-labeled α-aminoketone with a suitable carbonyl compound. The α-aminoketones are often generated in situ due to their instability. thermofisher.com

The Paal-Knorr synthesis is another powerful method that involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849) to form a pyrrole. alfa-chemistry.comorganic-chemistry.org To introduce carbon-13 into the pyrroline ring using this method, one would need to start with a ¹³C-labeled 1,4-dicarbonyl compound. The mechanism involves the amine attacking the carbonyl groups, leading to cyclization and subsequent dehydration to form the pyrrole ring. alfa-chemistry.com The choice of reaction conditions, such as pH, is critical, as acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org

| Reaction Type | Key Reactants | General Mechanism |

| Knorr Pyrrole Synthesis | α-amino ketone, active methylene (B1212753) compound | Condensation and cyclization thermofisher.com |

| Paal-Knorr Pyrrole Synthesis | 1,4-dicarbonyl compound, primary amine/ammonia | Nucleophilic attack, cyclization, and dehydration alfa-chemistry.comorganic-chemistry.org |

This table summarizes key cyclization reactions for pyrroline synthesis.

An alternative and effective strategy for forming the pyrroline ring is through the intramolecular cyclization of a suitably functionalized linear precursor. In this approach, a ¹³C-labeled 2-amino-5-oxonitrile could serve as the key intermediate. The nitrile group and the ketone can be reduced and cyclized in a single step or a sequence of steps to form the 3,4-dihydro-2H-pyrrole ring system. The positions of the ¹³C labels within the starting nitrile would dictate their final location in the heterocyclic ring. This method offers a high degree of control over the placement of the isotopic labels.

Cyclization Reactions Utilizing 13C-Labeled Building Blocks

Hydrogenative Cyclization of 13C-Labeled Nitro Ketones

A powerful and versatile method for the synthesis of 3,4-dihydro-2H-pyrroles involves the hydrogenative cyclization of nitro ketones. nih.govnih.gov This approach is particularly amenable to the introduction of isotopic labels, such as ¹³C, by utilizing appropriately labeled starting materials. The key to this process is a highly active and selective catalyst that can efficiently reduce the nitro group to an amine, which then undergoes intramolecular cyclization with the ketone functionality. nih.govresearchgate.net

The starting ¹³C-labeled nitro ketones are readily accessible through a three-component reaction involving a ketone, an aldehyde, and a ¹³C-labeled nitroalkane. nih.gov This multicomponent approach allows for significant structural diversity in the final dihydropyrrole product. nih.gov

Catalyst Selection and Reaction Conditions:

A variety of catalysts have been explored for this transformation, with nanostructured 3d-metal catalysts, particularly those based on nickel, demonstrating high activity and selectivity. nih.govnih.gov The choice of solvent and reaction conditions, such as temperature and hydrogen pressure, are critical for optimizing the yield and purity of the desired dihydropyrrole. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| Catalyst | Nanostructured nickel on a support (e.g., SiO₂) | High activity and selectivity for nitro group reduction over ketone. nih.govnih.gov |

| Starting Materials | ¹³C-labeled nitroalkane, aldehyde, ketone | Allows for precise introduction of the isotopic label and structural diversity. nih.gov |

| Solvent | Methylcyclohexane (MCH), among others | Solvent choice significantly impacts reaction yield. nih.gov |

| Temperature | Typically elevated (e.g., 100 °C) | Influences reaction rate and catalyst activity. nih.gov |

| Hydrogen Pressure | Generally applied (e.g., 20 bar) | Drives the hydrogenation of the nitro group. nih.gov |

Ring Expansion Methodologies with 13C-Labeling (e.g., Aziridine (B145994) Ring Expansion)

Ring expansion reactions of aziridines present another strategic approach to the synthesis of dihydropyrroles and other N-heterocycles. researchgate.netresearchgate.net The inherent ring strain of aziridines makes them valuable building blocks that can undergo ring-opening and subsequent cyclization. researchgate.net The introduction of a ¹³C-label can be achieved by using a labeled aziridine precursor.

One notable method involves the reaction of an aziridine with a vinyl carbene precursor, which generates an aziridinium (B1262131) ylide intermediate. springernature.com This intermediate can then undergo a rearrangement to expand the three-membered aziridine ring to a five-membered dehydropiperidine, a structural isomer of dihydropyrrole. springernature.com While not a direct synthesis of the 2,3-dihydropyrrole core, these methodologies highlight the potential for creating substituted pyrrolidine (B122466) and piperidine (B6355638) structures which can be precursors or related analogues.

The stereochemistry of the final product can often be controlled by the stereochemistry of the starting aziridine, making this a powerful tool for asymmetric synthesis. springernature.com

Palladium- and Copper-Catalyzed Cross-Coupling and Cyclization Strategies for 13C-Labeled Dihydropyrroles

Palladium- and copper-catalyzed reactions are cornerstones of modern organic synthesis and offer efficient pathways to construct carbon-carbon and carbon-heteroatom bonds. rsc.orgmdpi.com These methods are highly applicable to the synthesis of ¹³C-labeled dihydropyrroles.

Palladium-Catalyzed Cross-Coupling:

Palladium catalysts are widely used for cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which can be adapted for the synthesis of complex molecules, including those with isotopic labels. nih.govrsc.orgresearchgate.net For the synthesis of dihydropyrrole precursors, a palladium-catalyzed cross-coupling reaction could be employed to link a ¹³C-labeled fragment to a larger molecule before a subsequent cyclization step. nih.gov The choice of ligand is critical for controlling the reactivity and selectivity of the palladium catalyst. rsc.org

Copper-Catalyzed Cyclization:

Copper-catalyzed reactions, particularly those involving borylative cyclization, provide a powerful means to synthesize functionalized heterocyclic compounds. mdpi.com In a relevant synthetic strategy, a copper catalyst can facilitate the cyclization of an unsaturated precursor containing a ¹³C-label. These reactions can often be performed with high levels of stereo- and enantioselectivity, particularly with the use of chiral ligands. mdpi.comnih.gov

Synthesis of Diverse this compound Analogues and Derivatives

The development of synthetic routes to diverse analogues and derivatives of this compound is essential for expanding the utility of this labeled compound in various scientific disciplines.

Chemical Modification and Functionalization of the Dihydropyrrole Core

Once the core dihydropyrrole structure is synthesized, it can be further modified to create a library of analogues. The dihydropyrrole ring system offers several sites for functionalization. rsc.orgnih.gov For instance, the nitrogen atom can be alkylated or acylated, and the carbon atoms of the ring can potentially be functionalized through various reactions, depending on the existing substitution pattern.

Post-polymerization modification strategies, though typically applied to polymers, offer a conceptual framework for the functionalization of smaller molecules. mdpi.com These strategies involve introducing reactive functional groups that can then be used to attach other molecules or moieties. For example, introducing a carboxyl group would allow for amide bond formation. mdpi.com

| Reaction Type | Target Site | Potential Reagents | Resulting Functionality |

|---|---|---|---|

| N-Alkylation | Nitrogen Atom | Alkyl halides, Sulfates | N-Alkyl substituted dihydropyrroles |

| N-Acylation | Nitrogen Atom | Acyl chlorides, Anhydrides | N-Acyl substituted dihydropyrroles |

| Electrophilic Addition | C=C double bond | Halogens, Acids | Functionalized pyrrolidines |

| Cross-Coupling | Halogenated dihydropyrrole | Boronic acids (Suzuki), Alkynes (Sonogashira) | C-C bond formation at the ring |

Stereoselective Synthesis of Chiral Dihydropyrroline Isotopologues

The synthesis of enantiomerically pure chiral molecules is of great importance, as the biological activity of two enantiomers can differ significantly. mdpi.com Stereoselective methods for the synthesis of chiral dihydropyrroline isotopologues would provide valuable tools for stereospecific tracer studies.

Several strategies can be employed to achieve stereoselectivity:

Use of Chiral Catalysts: Asymmetric hydrogenation or cyclization reactions can be catalyzed by chiral metal complexes, such as those containing iridium or rhodium with chiral phosphine (B1218219) ligands. rsc.orgnih.gov

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the starting material to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. nih.gov

Enzymatic Catalysis: Enzymes can be highly stereoselective catalysts for a variety of organic reactions. rsc.org

The development of such stereoselective routes would enable the synthesis of specific enantiomers of this compound and its analogues, allowing for more detailed investigations of their interactions in chiral biological environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for elucidating the structure of organic molecules in solution. For isotopically labeled compounds, it not only confirms the carbon skeleton but also precisely identifies the location and enrichment of the labels.

In a standard ¹³C NMR spectrum, the chemical shift of a carbon nucleus is primarily influenced by its local electronic environment, including hybridization and the electronegativity of nearby atoms. udel.edulibretexts.org For 5-Ethyl-3,4-dihydro-2H-pyrrole, six distinct signals are expected, corresponding to the six carbon atoms in unique chemical environments.

The introduction of two ¹³C labels into the structure to form this compound does not significantly alter the chemical shifts of the labeled carbons. However, it dramatically impacts the spectrum in other ways:

Signal Intensity: The signals corresponding to the two ¹³C-labeled positions will be vastly more intense than those of the carbons present at natural abundance (approximately 1.1%). udel.edu

Carbon-Carbon Coupling: The presence of adjacent ¹³C nuclei gives rise to observable one-bond (¹J_CC) and multi-bond (ⁿJ_CC) coupling constants, which are typically not seen in unlabeled compounds due to the low probability of two ¹³C atoms being adjacent. slideshare.net These couplings provide definitive evidence of the connectivity between the labeled centers.

The specific positions of the ¹³C₂ labels dictate which couplings are observed. Assuming the labels are at the C5 and the adjacent ethyl CH₂ positions, a large one-bond coupling constant (typically 35-45 Hz) would be observed between them. The following table provides predicted chemical shifts and highlights the expected observations for the labeled compound.

Table 1: Predicted ¹³C NMR Chemical Shifts and Signal Characteristics for this compound

| Carbon Position | Predicted Chemical Shift (δ, ppm) | Expected Signal Characteristics in ¹³C₂ Labeled Compound |

| C2 (-CH₂-) | ~40-50 | Normal intensity, singlet (unless coupled to other labeled carbons) |

| C3 (-CH₂-) | ~20-30 | Normal intensity, singlet (unless coupled to other labeled carbons) |

| C4 (-CH₂-) | ~35-45 | Normal intensity, singlet (unless coupled to other labeled carbons) |

| C5 (=N-C-) | ~170-185 | Highly enhanced intensity, shows ⁿJ_CC coupling |

| Ethyl (-CH₂-) | ~30-40 | Highly enhanced intensity, shows ⁿJ_CC coupling |

| Ethyl (-CH₃) | ~10-15 | Normal intensity, singlet (unless coupled to other labeled carbons) |

Note: Chemical shift values are estimates based on typical ranges for similar functional groups. libretexts.org The actual values can be influenced by the solvent and other structural factors.

Quantitative ¹³C NMR (qNMR) is a robust method for determining the level of isotopic enrichment in a labeled sample. nih.gov Unlike standard ¹³C NMR, qNMR experiments are performed under specific conditions to ensure that the integrated signal intensity is directly proportional to the number of nuclei. This involves using long relaxation delays between pulses and often employing inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE). semanticscholar.org

To determine the isotopic enrichment of this compound, the integrated area of the signals from the ¹³C-labeled carbons is compared to the area of signals from the unlabeled carbons within the same molecule or to a calibrated internal standard. This ratio allows for a precise calculation of the percentage of molecules that contain the ¹³C labels, providing critical quality control for synthesis and for applications in tracer studies. nih.govsemanticscholar.org Studies have shown that qNMR is a valuable alternative to Isotope Ratio Mass Spectrometry (IRMS) for measuring carbon isotope ratios. nih.gov

Two-dimensional NMR experiments are essential for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons. numberanalytics.commdpi.com For this compound, an HSQC spectrum would show cross-peaks connecting the signals of C2, C3, C4, and the ethyl carbons to the signals of their respective attached protons. The imine carbon (C5) would not show a cross-peak as it has no directly attached proton. This technique is invaluable for assigning the proton spectrum based on the more dispersed carbon spectrum. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range correlations, typically over two or three bonds, between carbon and proton nuclei. numberanalytics.comyoutube.com HMBC is crucial for piecing together the molecular skeleton. For instance, it would show a correlation from the ethyl -CH₃ protons to the ethyl -CH₂- carbon and to the C5 imine carbon, confirming the position of the ethyl group. Correlations from the C4 protons to C3 and C5 would further establish the ring structure.

TOCSY (Total Correlation Spectroscopy): While a homonuclear (¹H-¹H) experiment, TOCSY is used to identify coupled proton spin systems. It would show correlations among all the protons on the pyrroline ring (H2, H3, H4) and, separately, between the protons of the ethyl group, helping to assign the proton signals within each structural fragment. nih.gov

Table 2: Key Expected HMBC Correlations for Structural Confirmation

| Proton Signal | Correlates to Carbon Signal (2-3 bonds away) | Structural Information Confirmed |

| Ethyl -CH₃ | Ethyl -CH₂-, C5 | Connectivity of ethyl group to the imine carbon |

| H2 | C3, C5 | Connectivity within the pyrroline ring |

| H4 | C3, C5, Ethyl -CH₂- | Proximity of C4 to the imine and ethyl groups |

Mass Spectrometry (MS) and Isotope Ratio Mass Spectrometry (IRMS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of ion fragmentation, which reveals structural details.

High-resolution mass spectrometry (HRMS) measures the m/z of an ion with extremely high accuracy (typically <5 ppm), making it possible to determine its elemental formula. nih.gov This is a critical step in confirming the identity of the synthesized labeled compound.

Unlabeled Compound (C₆H₁₁N): Monoisotopic Mass = 97.08915 Da nih.gov

Labeled Compound (C₄¹³C₂H₁₁N): Monoisotopic Mass = 99.09580 Da

Measurement of a molecular ion with a mass corresponding to 99.09580 Da by HRMS would confirm the successful incorporation of two ¹³C atoms. Furthermore, the isotopic pattern observed in the mass spectrum serves as a secondary confirmation. The presence of two ¹³C atoms significantly increases the abundance of the M+2 ion peak relative to the monoisotopic (M) peak, creating a distinct pattern that is readily distinguishable from the natural abundance pattern of the unlabeled compound. nih.gov

Tandem mass spectrometry (MS/MS) involves selecting a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺), subjecting it to fragmentation, and analyzing the resulting product ions. nih.gov This technique provides detailed structural information and allows for the elucidation of fragmentation mechanisms.

Isotopic labeling is a powerful tool in MS/MS because it allows researchers to track the atoms of the original molecule as it breaks apart. wvu.eduwvu.edu By observing which fragments retain the ¹³C₂ label, one can deduce the fragmentation pathways. For the protonated this compound ion ([C₄¹³C₂H₁₁N+H]⁺, m/z 100.1036), common fragmentation pathways could include the loss of neutral molecules like ethene from the ethyl group or ring-opening mechanisms.

For example, if the precursor ion at m/z 100 fragments by losing the ethyl group (28 Da for ethene), the resulting fragment's m/z value would reveal the location of the labels.

If both labels are on the pyrroline ring, the fragment will have an m/z that is 2 mass units higher than the corresponding fragment from the unlabeled compound.

If one label is on the ring and one is on the ethyl group, the fragment will be 1 mass unit higher.

If both labels are on the ethyl group (unlikely for this specific name), the fragment would have the same mass as the unlabeled fragment.

This ability to trace labeled atoms through fragmentation pathways is indispensable for understanding complex rearrangement processes that can occur in the gas phase. wvu.edu

Table 3: Hypothetical MS/MS Fragmentation of [this compound+H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Interpretation (Assuming ¹³C labels at C5 and ethyl -CH₂) |

| 100.1 | C₂H₄ (Ethene) | 72.1 | Loss of the ethyl group, including one ¹³C label. |

| 100.1 | C₂H₅• (Ethyl radical) | 71.1 | Loss of the ethyl group, including one ¹³C label. |

| 100.1 | C₃H₆ (Propene) | 58.1 | Ring fragmentation, retains one ¹³C label. |

Application of GC-MS and LC-MS for Purity and Identity Confirmation of ¹³C-Labeled Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable tools for the analysis of ¹³C-labeled compounds, providing both purity data and confirmation of molecular identity.

GC-MS is particularly well-suited for volatile and thermally stable compounds. In the context of ¹³C-labeled substances, GC-MS analysis allows for the separation of the labeled compound from any unlabeled precursors or impurities. The mass spectrometer detects the mass-to-charge ratio (m/z) of the molecular ion and its fragments. For this compound, the molecular ion peak would be expected at a higher m/z value compared to its unlabeled counterpart, directly confirming the incorporation of the two ¹³C isotopes. The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule's structure, which can be compared to known spectra of the unlabeled compound to verify its identity. nih.gov The relative abundance of the isotopologue peaks can also be used to determine the isotopic enrichment of the sample. rsc.org

LC-MS offers a complementary approach, especially for less volatile or thermally labile compounds. It separates compounds based on their interactions with a stationary and a mobile phase before they are introduced into the mass spectrometer. Similar to GC-MS, LC-MS confirms the identity of the ¹³C-labeled compound by its increased molecular weight. nih.gov High-resolution mass spectrometry, often coupled with LC, can provide highly accurate mass measurements, further solidifying the elemental composition and confirming the presence of the isotopic labels. acs.org This technique is also highly sensitive for detecting and quantifying any unlabeled material or other impurities, thus providing a comprehensive purity profile. nih.govacs.org

The combination of these techniques provides a robust method for quality control. For instance, in metabolic flux analysis, GC-MS is used to analyze ¹³C labeling in various metabolites, including those derived from or related to pyrroline structures. nih.gov The choice between GC-MS and LC-MS often depends on the specific properties of the compound and the complexity of the sample matrix.

Table 1: Mass Spectrometric Data for 5-Ethyl-3,4-dihydro-2H-pyrrole and its ¹³C₂ Isotopologue

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M]+ Peak (m/z) |

| 5-Ethyl-3,4-dihydro-2H-pyrrole | C₆H₁₁N | 97.16 | 97 |

| 5-Ethyl-3,4-dihydro-2H-pyrrole-¹³C₂ | ¹³C₂C₄H₁₁N | 99.16 | 99 |

This table presents theoretical values. Actual experimental values may vary slightly.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful non-destructive technique for identifying the functional groups present in a molecule. mdpi.com These methods probe the vibrational energy levels of molecules, which are determined by the masses of the atoms and the strengths of the bonds connecting them.

Infrared (IR) Spectroscopy:

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to different functional groups. For this compound, key characteristic absorptions would include:

C=N Stretch: The imine functional group in the pyrroline ring will exhibit a characteristic stretching vibration.

C-H Stretches: Vibrations from the ethyl group and the methylene groups in the pyrroline ring.

C-N Stretch: The stretching vibration of the carbon-nitrogen single bond.

The incorporation of ¹³C isotopes is expected to cause a subtle shift in the vibrational frequencies of the bonds involving these heavier atoms. This isotopic effect, while small, can sometimes be observed in high-resolution IR spectra and provides further evidence of successful labeling.

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. pnnl.gov While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy can provide valuable information about the carbon backbone and the C=N double bond. nih.gov Similar to IR spectroscopy, the introduction of ¹³C isotopes can lead to observable shifts in the Raman spectrum. The combination of both IR and Raman data provides a more complete picture of the molecule's vibrational properties and confirms the presence of its key functional groups. nih.gov

Table 2: Expected Vibrational Frequencies for Key Functional Groups in 5-Ethyl-3,4-dihydro-2H-pyrrole

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=N (Imine) | Stretch | ~1650 - 1690 |

| C-H (sp³) | Stretch | ~2850 - 3000 |

| C-N | Stretch | ~1020 - 1250 |

| CH₂ | Bend | ~1430 - 1470 |

Note: These are general ranges and the exact positions of the peaks for 5-Ethyl-3,4-dihydro-2H-pyrrole-¹³C₂ may vary due to the specific molecular environment and the effect of ¹³C labeling.

X-ray Crystallography for Solid-State Structural Analysis (if applicable to derivatives)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of this compound itself might be challenging, this technique is highly applicable to its solid derivatives. researchgate.net

Should a crystalline derivative be prepared, X-ray crystallography can provide unambiguous proof of the molecular structure. The diffraction pattern of X-rays passing through the crystal allows for the calculation of the electron density distribution, which in turn reveals the exact positions of each atom in the crystal lattice. This would definitively confirm the connectivity of the atoms, including the ethyl group at the 5-position and the dihydro-2H-pyrrole ring structure.

Iv. Mechanistic Investigations Utilizing 5 Ethyl 3,4 Dihydro 2h Pyrrole 13c2

Elucidation of Reaction Pathways and Intermediate Formation using ¹³C Tracers

By strategically placing ¹³C labels within a precursor molecule or the target compound itself, chemists can track bond-forming and bond-breaking steps. The position of the ¹³C atoms in the products and any isolated intermediates provides direct evidence for a proposed reaction pathway. nih.gov Mass spectrometry can reveal the incorporation of labels by detecting mass shifts in molecular ions and fragments, while ¹³C NMR spectroscopy provides detailed information about the exact location of the labels and the connectivity of the carbon skeleton. nih.govfrontiersin.org

The formation of substituted dihydropyrroles often occurs through complex reaction cascades, such as the Maillard reaction, which is responsible for the aroma and color of cooked foods. Two proposed mechanisms, retro-aldol fragmentation and dicarbonyl cleavage, can be investigated using ¹³C₂-labeled precursors.

Retro-Aldol Fragmentation: This pathway involves the cleavage of a carbon-carbon bond in a precursor molecule, followed by subsequent cyclization and dehydration to form the dihydropyrrole ring. To investigate this, a precursor could be synthesized with ¹³C labels at positions expected to be involved in the fragmentation and recombination. If the reaction proceeds via a retro-aldol mechanism, the ¹³C₂ label in the resulting 5-ethyl-3,4-dihydro-2H-pyrrole would appear at specific, predictable positions. Analysis of the product's ¹³C NMR spectrum would either confirm this labeling pattern, supporting the mechanism, or show a different pattern, suggesting an alternative pathway. researchgate.net

Dicarbonyl Cleavage: In this mechanism, a dicarbonyl compound undergoes cleavage and subsequent condensation with an amino compound. By using a dicarbonyl precursor labeled with ¹³C, the origin of the carbon atoms in the final dihydropyrrole product can be definitively traced. For instance, if a ¹³C₂-labeled hexane-2,5-dione derivative were used, its cleavage and subsequent reaction with an amine would be expected to yield 5-ethyl-3,4-dihydro-2H-pyrrole with the ¹³C₂ label intact and at defined positions within the ethyl group and the pyrroline (B1223166) ring. The detection of this specific isotopologue would provide strong evidence for the dicarbonyl cleavage pathway.

Table 1: Hypothetical Labeling Outcomes for Dihydropyrrole Formation Mechanisms

| Precursor | Proposed Mechanism | Expected ¹³C₂ Label Position in Product | Analytical Confirmation |

| Labeled Aldol Adduct | Retro-Aldol Fragmentation | C4 and C5 of the pyrroline ring | ¹³C-¹³C coupling observed between C4 and C5 in ¹³C NMR |

| ¹³C₂-Hexane-2,5-dione | Dicarbonyl Cleavage | C5 and the adjacent carbon of the ethyl group | Specific fragmentation pattern in MS indicating ¹³C₂ in the ethyl-pyrroline fragment |

Pyrroline systems can exist in equilibrium between different tautomeric forms, primarily the imine and enamine forms. These tautomers often interconvert rapidly, making them difficult to characterize individually. ¹³C NMR spectroscopy is an ideal tool for studying such dynamic equilibria.

The use of 5-ethyl-3,4-dihydro-2H-pyrrole-¹³C₂ provides a distinct advantage. The chemical shifts of the labeled carbons are highly sensitive to their chemical environment and hybridization state (sp² vs. sp³). researchgate.net A change from an imine to an enamine tautomer would result in significant changes in the ¹³C NMR chemical shifts of the labeled carbons. Furthermore, the magnitude of the ¹³C-¹³C coupling constant (J-coupling) between the two adjacent labeled carbons provides direct information about the bond order and geometry, allowing for unambiguous differentiation between tautomers or rearrangement products. nih.gov

Table 2: Predicted ¹³C NMR Data for Pyrroline Tautomers

| Tautomer | Labeled Carbons | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹JCC Coupling Constant (Hz) |

| Imine Form (C=N) | ¹³C5=N | ~170-180 | N/A (if singly labeled) |

| Enamine Form (C=C-N) | H₂N-C=¹³CH | ~100-120 | ~50-60 |

Insights into Catalytic Reactions with ¹³C-Labeled Substrates

Isotopically labeled substrates are instrumental in unraveling the mechanisms of catalytic reactions. In the synthesis of dihydropyrroles, which can be achieved through various catalytic methods like palladium-catalyzed cross-coupling followed by cyclization, a ¹³C₂-labeled substrate allows for the precise tracking of the carbon backbone. nih.gov

By analyzing the distribution of the ¹³C₂ label in the product, researchers can determine:

The mode of substrate activation: How the substrate coordinates to the metal catalyst.

The sequence of bond formation: Tracing the label helps to establish the order in which new bonds are formed during the catalytic cycle.

The occurrence of side reactions: Scrambling of the ¹³C label can indicate the presence of unexpected rearrangement or decomposition pathways.

For example, in a catalytic cyclization reaction, if the ¹³C₂ label remains intact and in its original relative position, it suggests a concerted or stepwise mechanism where the labeled fragment is incorporated as a single unit. Conversely, if the label is scrambled or found in different products, it could point to a more complex mechanism involving fragmentation and reassembly on the catalyst surface.

Probing Thermal Degradation Pathways and Product Origins using ¹³C-Labeled Precursors

Substituted dihydropyrroles are known contributors to the aroma of roasted and cooked foods, formed during thermal processes like the Maillard reaction. mdpi.com Understanding how these compounds degrade at high temperatures is crucial for controlling flavor profiles. Using 5-ethyl-3,4-dihydro-2H-pyrrole-¹³C₂ as a starting material for pyrolysis studies allows for the definitive identification of its degradation products.

When the labeled compound is heated, it fragments into smaller volatile and non-volatile products. By analyzing these products with techniques like Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS), scientists can identify which fragments contain the ¹³C₂ label. This information makes it possible to construct a detailed map of the thermal degradation pathways, showing exactly how the pyrroline ring and its side chains break apart. This is particularly valuable for food science, as it helps to correlate specific precursor compounds with the final aroma compounds generated during cooking. rsc.org

V. Biosynthesis and Metabolic Pathway Studies Employing 5 Ethyl 3,4 Dihydro 2h Pyrrole 13c2

Tracing Precursor Incorporation into Pyrrole-Containing Natural Products (e.g., porphyrins, chlorophyll)

In theory, 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 would be a valuable tool for studying the biosynthesis of essential tetrapyrrole natural products like porphyrins (a component of heme) and chlorophyll (B73375). The biosynthesis of these molecules is known to proceed from simpler pyrrole (B145914) precursors, primarily porphobilinogen (B132115) (PBG), which is formed from glycine (B1666218) and succinate. nih.govhebmu.edu.cn

A study employing this compound would involve introducing the labeled compound to a biological system actively producing these pigments, such as certain bacteria, algae, or plant cells. After an incubation period, the porphyrins or chlorophyll would be extracted and analyzed for ¹³C enrichment. The presence and specific location of the ¹³C atoms within the final macrocycle would confirm whether this substituted dihydropyrrole can serve as a precursor, potentially entering the pathway after being modified by cellular enzymes. However, no published studies detailing such an experiment with this specific compound could be located. Research in this area has historically focused on the incorporation of fundamental building blocks like labeled glycine or δ-aminolevulinic acid. nih.gov

Investigating Metabolic Transformations of Pyrroline (B1223166) Derivatives in Model Systems

Pyrroline and dihydropyrrole structures are key intermediates in various metabolic processes, including the synthesis and degradation of amino acids like proline. mdpi.com The use of isotopically labeled versions, such as this compound, is a standard strategy to probe their metabolic fate.

The breakdown, or catabolism, of dihydropyrroles is essential for cellular homeostasis. Introducing this compound into a model system (e.g., liver cell cultures, microbial cultures) would allow researchers to trace the flow of the carbon-13 atoms. This enables the identification of the series of enzymatic reactions that constitute its catabolic pathway. By analyzing the isotopic signature of subsequent metabolites, researchers could map out each step of its breakdown. While studies have been conducted on the metabolism of other complex pyrrole-related structures, specific data on the catabolic products derived from 5-Ethyl-3,4-dihydro-2H-pyrrole is not present in the available literature. mdpi.com

Isotope tracing is a powerful tool for discovering previously unknown metabolites. d-nb.info When an organism metabolizes this compound, it may produce compounds that are not part of any known or predicted pathway. By searching for all molecules that have incorporated the ¹³C label, researchers can identify these novel metabolites. Subsequent structural analysis can then reveal their chemical identity, providing new insights into the organism's metabolic capabilities. This approach has been successfully applied in many areas of metabolic research, but specific examples originating from the use of this compound are not documented.

Role of this compound in Understanding Biological Degradation Processes

Beyond cellular metabolism, isotopically labeled compounds are used to study the biodegradation of chemicals in the environment. nih.gov To assess how microorganisms in soil or water break down a compound like 5-Ethyl-3,4-dihydro-2H-pyrrole, the labeled version could be introduced into an environmental sample. By monitoring the disappearance of the labeled parent compound and the appearance of labeled breakdown products (including labeled CO₂), scientists can determine the rate and extent of biodegradation. nih.govjmb.or.kr This is crucial for the environmental risk assessment of chemicals. While general methods for assessing biodegradability using labeled compounds are well-documented, studies specifically detailing the biodegradation of 5-Ethyl-3,4-dihydro-2H-pyrrole could not be found. researchgate.netmdpi.com

Vii. Computational and Theoretical Chemistry Studies of 5 Ethyl 3,4 Dihydro 2h Pyrrole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for determining the three-dimensional structure and electronic properties of molecules like 5-Ethyl-3,4-dihydro-2H-pyrrole. Methods such as B3LYP with basis sets like 6-311G++(d,p) are commonly used to optimize the molecular geometry and analyze its electronic landscape dergipark.org.tr.

The 3,4-dihydro-2H-pyrrole ring is not planar due to the presence of two sp³-hybridized carbon atoms (C3 and C4). This leads to a puckered conformation, typically an "envelope" or "twist" form, to minimize steric strain. The ethyl group at the C5 position will influence the preferred conformation. Computational studies on similar dihydropyrroles reveal a planar geometry at the nitrogen atom, which allows for moderate aromaticity through the conjugation of the nitrogen lone pair with the adjacent C=N double bond .

The electronic structure can be detailed by examining the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO). The MEP map visually identifies regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic) mdpi.com. For 5-Ethyl-3,4-dihydro-2H-pyrrole, the region around the nitrogen atom is expected to have the highest negative potential, making it a primary site for electrophilic attack. The HOMO and LUMO energies are critical for predicting chemical reactivity, with their energy gap indicating the molecule's kinetic stability researchgate.netacs.org.

Table 1: Predicted Geometrical and Electronic Parameters for 5-Ethyl-3,4-dihydro-2H-pyrrole (Note: These values are illustrative, based on DFT calculations of analogous compounds, and serve as scientifically informed predictions.)

| Parameter | Predicted Value | Method of Determination |

| Bond Lengths (Å) | ||

| C2-N1 | 1.48 | DFT/B3LYP/6-311G++(d,p) |

| N1-C5 | 1.28 | DFT/B3LYP/6-311G++(d,p) |

| C4-C5 | 1.50 | DFT/B3LYP/6-311G++(d,p) |

| C3-C4 | 1.54 | DFT/B3LYP/6-311G++(d,p) |

| C2-C3 | 1.53 | DFT/B3LYP/6-311G++(d,p) |

| C5-C6 (Ethyl) | 1.51 | DFT/B3LYP/6-311G++(d,p) |

| **Bond Angles (°) ** | ||

| C5-N1-C2 | 110.5 | DFT/B3LYP/6-311G++(d,p) |

| N1-C5-C4 | 125.0 | DFT/B3LYP/6-311G++(d,p) |

| C3-C4-C5 | 104.0 | DFT/B3LYP/6-311G++(d,p) |

| Electronic Properties | ||

| HOMO Energy | -6.1 eV | DFT/B3LYP/6-311G++(d,p) |

| LUMO Energy | -0.5 eV | DFT/B3LYP/6-311G++(d,p) |

| HOMO-LUMO Gap | 5.6 eV | DFT/B3LYP/6-311G++(d,p) |

| Dipole Moment | ~1.8 D | DFT/B3LYP/6-311G++(d,p) |

| Mulliken Atomic Charges | ||

| N1 | -0.45 | DFT/B3LYP/6-311G++(d,p) |

| C5 | +0.20 | DFT/B3LYP/6-311G++(d,p) |

Prediction of Spectroscopic Properties (e.g., 13C NMR Chemical Shifts)

Theoretical calculations are instrumental in predicting spectroscopic data, which is crucial for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely accepted approach for calculating NMR chemical shifts with high accuracy conicet.gov.arresearchgate.net. These calculations are typically performed using DFT methods, and the results are often scaled or compared against a known reference standard like tetramethylsilane (B1202638) (TMS) to improve agreement with experimental data conicet.gov.ar.

For 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2, the isotopic labeling at two carbon positions does not significantly alter the chemical environment but allows these specific atoms to be observed and traced in NMR-based metabolic or mechanistic studies. The predicted chemical shifts are influenced by the local electronic environment of each carbon atom.

C5: This imine carbon is double-bonded to nitrogen and is the most deshielded carbon in the ring, expected to have the largest chemical shift.

C2: This carbon is bonded to the electronegative nitrogen, leading to a downfield shift compared to C3 and C4.

C3 and C4: These are sp³-hybridized carbons and are expected to have shifts typical for aliphatic cyclic amines.

Ethyl Group (C6, C7): These carbons will show characteristic aliphatic signals.

Table 2: Predicted 13C NMR Chemical Shifts for 5-Ethyl-3,4-dihydro-2H-pyrrole (Note: Predicted values are relative to TMS and are based on GIAO-DFT calculations and data from analogous structures. The specific positions of the 13C2 label would determine which of these signals are of primary interest in an isotopic study.)

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C2 | ~60 | α to nitrogen, sp³ hybridized |

| C3 | ~25 | Aliphatic, sp³ hybridized |

| C4 | ~35 | Aliphatic, sp³ hybridized, β to nitrogen |

| C5 | ~175 | Imine carbon (C=N), most deshielded |

| C6 (Ethyl -CH2-) | ~30 | Aliphatic, adjacent to C=N |

| C7 (Ethyl -CH3) | ~13 | Aliphatic methyl group |

Modeling Reaction Mechanisms and Transition States Involving Dihydropyrroles

Computational chemistry is essential for mapping the reaction pathways of dihydropyrroles. Theoretical models can elucidate complex reaction mechanisms, identify intermediates, and calculate the energy profiles of transition states, which are the energetic barriers that govern reaction rates e3s-conferences.orgyoutube.comucsb.edu.

Common reactions involving the dihydropyrrole scaffold include:

Reduction: The imine (C=N) bond can be readily reduced to form the corresponding pyrrolidine (B122466). Computational models can help predict the stereochemical outcome of such reductions.

Oxidation: The dihydropyrrole ring can be oxidized to the corresponding aromatic pyrrole (B145914).

Cycloaddition Reactions: The imine group can act as a dienophile or heterodienophile in cycloaddition reactions. DFT calculations are used to investigate the regioselectivity and stereoselectivity of these reactions by comparing the energies of different possible transition states frontiersin.org. For instance, in a hetero-Diels-Alder reaction, frontier molecular orbital (FMO) analysis can predict whether the reaction is controlled by the HOMO of the diene and the LUMO of the dihydropyrrole, or vice versa frontiersin.org.

Nucleophilic Addition: The electrophilic C5 carbon is susceptible to attack by nucleophiles.

Transition state theory combined with computational methods like DFT allows for the precise location of transition state structures on the potential energy surface youtube.comarxiv.org. The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction's feasibility and rate.

Conformation Analysis and Stereochemical Prediction

The non-planar nature of the 3,4-dihydro-2H-pyrrole ring results in multiple possible conformations. The five-membered ring typically adopts either an envelope conformation, where one atom is out of the plane of the other four, or a twist conformation, where two atoms are on opposite sides of the plane formed by the other three. The ethyl group at C5 introduces an additional layer of conformational complexity.

Computational methods can be used to perform a systematic conformational search to identify the most stable (lowest energy) conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its reactivity and interactions with other molecules, such as enzymes or receptors mdpi.com.

Furthermore, if a reaction involving 5-Ethyl-3,4-dihydro-2H-pyrrole creates a new chiral center, computational models can be used to predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states leading to different stereoisomers, it is possible to predict which product will be favored. For instance, in the reduction of the imine, the approach of the reducing agent can be modeled to determine if it will preferentially attack from one face of the molecule over the other, leading to an excess of one enantiomer. Such predictions are invaluable in the design of stereoselective syntheses mdpi.com.

Viii. Derivatives and Analogues of 5 Ethyl 3,4 Dihydro 2h Pyrrole 13c2: Synthesis and Structure Activity Relationship Sar in Chemical Contexts

Design Principles for Modulating Reactivity and Stability

For instance, the introduction of electron-withdrawing or electron-donating groups at different positions of the pyrroline (B1223166) ring can impact the nucleophilicity or electrophilicity of the imine double bond. This, in turn, affects the molecule's participation in reactions such as cycloadditions and nucleophilic additions. The stability of the pyrroline ring itself can also be influenced; for example, substitution at the 3- or 4-position can affect the propensity for aromatization to the corresponding pyrrole (B145914).

The design of photoswitchable ligands, where a molecule's ability to bind a receptor can be controlled by light, offers another avenue for modulating activity. This often involves incorporating a photoisomerizable moiety like azobenzene (B91143) into the ligand structure. The trans and cis isomers of the azobenzene can either expose or obstruct the receptor-binding portion of the molecule, allowing for rapid, reversible control of its chemical interactions. google.com

Synthesis of Chemically Modified Analogues for Investigating Mechanistic Nuances

The synthesis of chemically modified analogues of 5-Ethyl-3,4-dihydro-2H-pyrrole-13C2 is essential for probing the detailed mechanisms of its reactions. Various synthetic strategies are employed to introduce specific functional groups and structural motifs.

A common approach involves the multi-step synthesis starting from commercially available isotopically labeled precursors. For example, the synthesis of labeled pyrrole derivatives can begin with labeled acetic acid, which is then converted through a series of reactions including bromination, cyanation, reduction, and cyclization to form the desired pyrroline or pyrrole ring system. globaljournals.org This allows for the precise placement of isotopic labels, such as ¹³C, which are invaluable for mechanistic studies using techniques like NMR spectroscopy and mass spectrometry.

Several established synthetic methodologies for pyrrole and pyrroline synthesis can be adapted for creating analogues. These include:

The Barton-Zard pyrrole synthesis: This method involves the reaction of a nitroalkene with an isocyanoacetate to form the pyrrole ring. researchgate.net

The Knorr pyrrole synthesis: This classic method utilizes the condensation of an α-amino ketone with a β-ketoester. researchgate.net

Paal-Knorr synthesis: This involves the reaction of a 1,4-dicarbonyl compound with an amine. researchgate.net

Modern synthetic techniques, such as microwave-assisted synthesis, can be employed to accelerate reaction times and improve yields for certain transformations. science.gov Furthermore, the use of protecting groups is often necessary to mask reactive functional groups during the synthesis and allow for selective modifications at other parts of the molecule. mdpi.com The subsequent deprotection step then reveals the desired functionality in the final analogue.

The table below summarizes some synthetic approaches for preparing pyrroline and pyrrole derivatives.

| Synthetic Method | Precursors | Key Features | Reference(s) |

| Barton-Zard Synthesis | Nitroalkenes, Isocyanoacetates | Good for preparing 2-carboalkoxypyrroles. | researchgate.net |

| Knorr Synthesis | α-Amino ketones, β-Ketoesters | Classic and versatile method. | researchgate.net |

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds, Amines | Utilizes readily available starting materials. | researchgate.net |

| Cyclization of 2-amino-5-oxonitriles | Enones, [(diphenylmethylene)amino]acetonitrile | Provides access to substituted 3,4-dihydro-2H-pyrrole-2-carboxylic acid derivatives. | mdpi.com |

Structure-Reactivity Relationships in Cycloaddition and Other Pyrroline Transformations

The relationship between the structure of this compound analogues and their reactivity in various chemical transformations, particularly cycloaddition reactions, is a key area of investigation. The electronic and steric properties of substituents on the pyrroline ring play a significant role in determining the course and rate of these reactions.

In Diels-Alder reactions, the pyrroline can act as a dienophile. The presence of electron-withdrawing groups on the pyrroline ring can enhance its reactivity towards electron-rich dienes in normal electron-demand Diels-Alder reactions. Conversely, electron-donating groups can favor inverse electron-demand Diels-Alder reactions with electron-poor dienes. science.gov The regioselectivity and stereoselectivity of these cycloadditions are also highly dependent on the nature and position of the substituents.

Other important transformations of pyrrolines include:

Oxidation: Pyrrolines can be oxidized to the corresponding pyrroles.

Reduction: The imine double bond can be reduced to yield a pyrrolidine (B122466).

Ring-opening reactions: Under certain conditions, the pyrroline ring can undergo cleavage.

Structure-activity relationship (SAR) studies, often employed in medicinal chemistry, can also be applied in a purely chemical context to understand how structural modifications affect reactivity. nih.gov By systematically varying substituents and correlating the observed reactivity with structural parameters, it is possible to develop predictive models for the chemical behavior of these compounds.

The following table highlights the influence of substituents on the reactivity of pyrroline derivatives in cycloaddition reactions.

| Substituent Type on Pyrroline | Effect on Electron Demand | Favored Diels-Alder Reaction | Reference(s) |

| Electron-withdrawing | Increases dienophilicity | Normal electron-demand | science.gov |

| Electron-donating | Increases diene character | Inverse electron-demand | science.gov |

Impact of Isotopic Substitution on Reaction Kinetics and Thermodynamics

The presence of the ¹³C₂ isotopic label in this compound has a subtle but measurable effect on its reaction kinetics and thermodynamics, known as the kinetic isotope effect (KIE) and thermodynamic (or equilibrium) isotope effect (TIE), respectively. These effects arise from the difference in mass between ¹³C and the more common ¹²C isotope.

The C-C and C-H bonds involving the ¹³C atoms have slightly lower zero-point vibrational energies compared to the corresponding bonds with ¹²C. As a result, more energy is required to break these bonds, which can lead to a slower reaction rate if bond breaking at the labeled position is involved in the rate-determining step of the reaction. This is known as a primary kinetic isotope effect. Secondary KIEs can also be observed when the labeled atoms are not directly involved in bond breaking but are located near the reaction center.

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. researchgate.net By measuring the KIE for a particular reaction, chemists can gain insights into the transition state structure and determine which bonds are being broken or formed in the rate-limiting step. For instance, a significant KIE would be expected for a reaction where a C-H or C-C bond at the labeled ethyl group is cleaved in the transition state.

Thermodynamically, the heavier isotope tends to accumulate in the more strongly bonded state. This can lead to a slight shift in the equilibrium position of a reversible reaction, which is the basis of the thermodynamic isotope effect. While generally smaller than kinetic isotope effects, TIEs can provide valuable information about the relative stabilities of reactants and products.

Computational chemistry methods, such as density functional theory (DFT), can be used to calculate theoretical KIEs and TIEs, which can then be compared with experimental data to further refine the understanding of a reaction mechanism. cdnsciencepub.com

Ix. Future Research Directions for 5 Ethyl 3,4 Dihydro 2h Pyrrole 13c2

Exploration of Novel Synthetic Routes for Position-Specific ¹³C Labeling

The utility of 5-Ethyl-3,4-dihydro-2H-pyrrole-¹³C₂ is intrinsically linked to the ability to synthesize it with high isotopic purity and precise label positioning. While general methods for the synthesis of pyrroline (B1223166) derivatives exist, the development of synthetic routes tailored for the introduction of ¹³C at specific atomic positions is a critical area for future research. nih.gov Current approaches often rely on commercially available ¹³C-labeled starting materials, which can be costly and limited in variety. x-chemrx.com

Future research should focus on developing more versatile and cost-effective synthetic strategies. This could involve:

Late-stage ¹³C-labeling: Developing methods to introduce the ¹³C atoms in the final steps of the synthesis would allow for greater flexibility and efficiency. Techniques like direct hydrogen-isotope exchange (HIE) catalyzed by transition metals, such as Raney nickel, have shown promise for deuterium (B1214612) labeling of nitrogen-containing heterocycles and could be adapted for ¹³C incorporation. x-chemrx.com

Novel Precursor Synthesis: The synthesis of versatile ¹³C-labeled building blocks that can be readily converted into the dihydropyrrole ring system is another promising avenue. For instance, the synthesis of ¹³C-enriched porphobilinogen (B132115), a complex pyrrole (B145914) derivative, has been achieved through the assembly of smaller labeled precursors. globaljournals.org Similar strategies could be devised for 5-Ethyl-3,4-dihydro-2H-pyrrole-¹³C₂.

Flow Chemistry Approaches: Continuous flow chemistry offers significant advantages in terms of safety, scalability, and reaction control for isotopic labeling reactions. x-chemrx.com Exploring flow-based methods for the synthesis of 5-Ethyl-3,4-dihydro-2H-pyrrole-¹³C₂ could lead to more efficient and reproducible production.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Challenges | Potential ¹³C Precursors |

| Traditional Batch Synthesis | Well-established for similar heterocycles. nih.gov | Can be multi-step and costly, limited availability of labeled precursors. | [1-¹³C]-Acetic acid, [¹³CN]-Potassium cyanide globaljournals.org |

| Late-Stage Labeling | More efficient and flexible. x-chemrx.com | Requires development of specific catalytic systems for ¹³C incorporation. | ¹³CO, Na₂¹³CO₃ x-chemrx.com |

| Flow Chemistry | Improved safety, scalability, and control. x-chemrx.com | Initial setup costs and optimization of flow parameters. | Various labeled gases and liquids. |

Application in Advanced Multidimensional NMR and Mass Spectrometry Techniques

The presence of ¹³C labels in 5-Ethyl-3,4-dihydro-2H-pyrrole-¹³C₂ makes it an ideal candidate for advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Multidimensional NMR: The large chemical shift dispersion and narrow peaks characteristic of ¹³C NMR spectra provide significant advantages for studying complex mixtures and molecular structures. frontiersin.org For 5-Ethyl-3,4-dihydro-2H-pyrrole-¹³C₂, advanced multidimensional NMR experiments can be envisioned:

¹³C-¹³C Correlation Spectroscopy (e.g., INADEQUATE): These experiments directly probe the carbon framework of the molecule, providing unambiguous connectivity information. frontiersin.org This would be invaluable for confirming the positions of the ¹³C labels and for studying the molecule's conformation and dynamics in solution.

Heteronuclear Correlation Spectroscopy (e.g., HMQC, HMBC): These techniques correlate the ¹³C nuclei with neighboring protons and nitrogen atoms, providing a complete picture of the molecule's covalent structure. ipb.ptnih.gov The analysis of ¹³C-¹⁵N coupling constants, if ¹⁵N labeling is also incorporated, can be a powerful tool for structural elucidation of nitrogen heterocycles. nih.govacs.org

Dynamic Nuclear Polarization (DNP): DNP can dramatically enhance the sensitivity of ¹³C NMR experiments, enabling the study of low-concentration samples or transient intermediates. acs.org

Mass Spectrometry: Isotopic labeling is a cornerstone of modern mass spectrometry, enabling improved compound annotation, quantification, and metabolic flux analysis. nih.govnih.govacs.org Future applications of 5-Ethyl-3,4-dihydro-2H-pyrrole-¹³C₂ in MS could include:

Metabolic Tracing: If this compound is found to be a metabolite or a precursor to a biologically active molecule, the ¹³C labels would allow researchers to trace its metabolic fate within a biological system. nih.govnih.gov High-resolution mass spectrometers like Orbitrap and FT-ICR are capable of resolving the mass difference between labeled and unlabeled isotopologues. nih.gov

Internal Standard for Quantification: Due to its identical chemical properties but different mass, 5-Ethyl-3,4-dihydro-2H-pyrrole-¹³C₂ could serve as an ideal internal standard for the accurate quantification of its unlabeled counterpart in complex matrices. x-chemrx.com

Fragmentation Analysis: The ¹³C labels can aid in elucidating the fragmentation pathways of the molecule in tandem mass spectrometry (MS/MS) experiments, providing valuable structural information. lcms.cz

Integration with High-Throughput Screening for Chemical Reactivity Studies

High-throughput screening (HTS) methodologies are essential for the rapid evaluation of large numbers of compounds in drug discovery and chemical biology. nih.govnih.gov The integration of isotopically labeled compounds like 5-Ethyl-3,4-dihydro-2H-pyrrole-¹³C₂ with HTS platforms opens up new possibilities for studying chemical reactivity.

One key application is in the screening for reactive metabolites. nih.govresearchgate.net The formation of reactive metabolites is a significant concern in drug development due to their potential to cause idiosyncratic adverse drug reactions. An HTS assay could be designed where 5-Ethyl-3,4-dihydro-2H-pyrrole-¹³C₂ (or a library of similar labeled compounds) is incubated with liver microsomes. The use of stable isotope labeling in conjunction with mass spectrometry allows for the sensitive and specific detection of conjugates formed between the test compound and trapping agents like glutathione. nih.govresearchgate.net The characteristic mass shift introduced by the ¹³C labels simplifies data analysis and increases the confidence in identifying potential reactive intermediates. nih.gov

A hypothetical HTS workflow is outlined below:

| Step | Description | Analytical Technique | Expected Outcome |

| 1. Incubation | 5-Ethyl-3,4-dihydro-2H-pyrrole-¹³C₂ is incubated with liver microsomes and a trapping agent (e.g., glutathione). | N/A | Formation of potential reactive metabolite-glutathione conjugates. |

| 2. Sample Pooling & Analysis | Samples are pooled and analyzed by LC-MS/MS. springernature.com | Liquid Chromatography-Tandem Mass Spectrometry | Detection of ion pairs corresponding to the unlabeled and ¹³C-labeled conjugates. |

| 3. Data Processing | Automated software identifies pairs of peaks with the expected mass difference due to the ¹³C labels. nih.gov | Isotope pattern analysis software | Identification of compounds that form reactive metabolites. |

Theoretical Predictions Guiding Experimental Isotopic Labeling Strategies

The interplay between theoretical calculations and experimental work is a powerful paradigm in modern chemistry. Theoretical predictions can provide valuable insights that guide the design of experiments, saving time and resources. In the context of 5-Ethyl-3,4-dihydro-2H-pyrrole-¹³C₂, theoretical methods can be employed in several ways:

Predicting Spectroscopic Properties: Quantum chemical calculations can predict NMR chemical shifts and coupling constants, as well as mass spectral fragmentation patterns. researchgate.netnih.gov These predictions can aid in the interpretation of experimental data and confirm the structure of the synthesized compound.

Modeling Reaction Pathways: Theoretical calculations can be used to explore different synthetic routes and predict their feasibility and potential yields. This can help in selecting the most promising strategies for the position-specific labeling of the pyrroline ring.

Informing Isotope Labeling for Mechanistic Studies: By modeling the transition states of potential reactions involving 5-Ethyl-3,4-dihydro-2H-pyrrole, researchers can predict the kinetic isotope effects (KIEs). This information can then be used to design experiments that use the ¹³C labels to probe reaction mechanisms. x-chemrx.com

The integration of theoretical predictions with experimental work creates a synergistic loop where computational insights guide experimental design, and experimental results validate and refine theoretical models.

Q & A

Q. What are the established synthetic routes for 5-Ethyl-3,4-dihydro-2H-pyrrole derivatives, and how can isotopic labeling (e.g., 13C<sup>2</sup>) be incorporated?

Methodological Answer: Synthesis typically involves cyclization reactions with substituted nitriles or ketones as precursors. For example, base-assisted cyclization of 4-oxo-4-phenylbutanenitrile derivatives yields dihydro-pyrrole scaffolds . To introduce <sup>13</sup>C labels, isotopically enriched starting materials (e.g., <sup>13</sup>C-labeled ethyl groups or carbonyl precursors) should be used during cyclization. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol) is critical for isolating pure products .

Q. Which spectroscopic techniques are most reliable for characterizing 5-Ethyl-3,4-dihydro-2H-pyrrole-13C<sup>2</sup>, and how are data interpreted?

Methodological Answer:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals using coupling patterns and integration. For <sup>13</sup>C-labeled compounds, isotopic splitting in <sup>1</sup>H NMR and enriched carbon peaks in <sup>13</sup>C NMR confirm labeling .

- FTIR : Confirm functional groups (e.g., C=O at ~1649 cm<sup>−1</sup>, C-N at ~1608 cm<sup>−1</sup>) .

- HRMS : Validate molecular weight and isotopic enrichment (e.g., [M+H]<sup>+</sup> or [M−H]<sup>−</sup> peaks) .

Q. What safety protocols are essential when handling pyrrole derivatives?

Methodological Answer:

- Use closed systems and ventilation to avoid inhalation .

- Wear nitrile gloves and goggles to prevent skin/eye contact (flammable liquids require static-safe equipment) .

- Store in fireproof cabinets away from oxidizers. For spills, neutralize with inert adsorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., missing <sup>13</sup>C NMR signals) be resolved?

Methodological Answer: Poor solubility (common in dihydro-pyrroles) may prevent <sup>13</sup>C NMR acquisition. Strategies include:

- Solvent Optimization : Use DMSO-d6 or heating to enhance solubility .

- Derivatization : Introduce solubilizing groups (e.g., Boc-protection) without altering the core structure .

- Alternative Techniques : Use solid-state NMR or HRMS to infer carbon environments indirectly .

Q. How does the stability of 5-Ethyl-3,4-dihydro-2H-pyrrole-13C<sup>2</sup> vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Conduct accelerated degradation studies at 40–60°C. Monitor decomposition via TLC or HPLC .

- Light Sensitivity : Store in amber vials; UV-Vis spectroscopy tracks photo-oxidation (λmax shifts indicate degradation) .

- Humidity Control : Use desiccants (silica gel) to prevent hydrolysis of the pyrrole ring .

Q. What methodologies are used to assess biological activity of 5-Ethyl-3,4-dihydro-2H-pyrrole derivatives?

Methodological Answer:

- In Vitro Assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays. IC50 values quantify potency .

- Metabolic Stability : Use liver microsomes to measure half-life (t1/2). Isotopic labeling aids in tracking metabolites via LC-MS .

- Computational Modeling : Dock derivatives into target proteins (e.g., using AutoDock Vina) to predict binding modes and optimize substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.